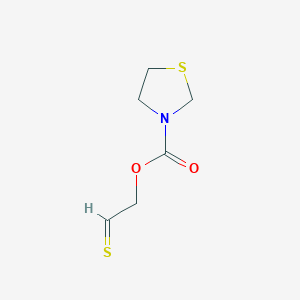

2-Thioxoethyl thiazolidine-3-carboxylate

Description

Properties

Molecular Formula |

C6H9NO2S2 |

|---|---|

Molecular Weight |

191.3 g/mol |

IUPAC Name |

2-sulfanylideneethyl 1,3-thiazolidine-3-carboxylate |

InChI |

InChI=1S/C6H9NO2S2/c8-6(9-2-3-10)7-1-4-11-5-7/h3H,1-2,4-5H2 |

InChI Key |

FIAKXVOWNRPYAA-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCN1C(=O)OCC=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thioxoethyl thiazolidine-3-carboxylate typically involves the reaction of L-cysteine with aldehydes under acidic conditions . This reaction forms a thiazolidine ring through a condensation process. The reaction conditions can be optimized by adjusting the pH and using catalysts to improve yield and selectivity .

Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry approaches to enhance efficiency and reduce environmental impact . Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Thioxoethyl thiazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Scientific Research Applications

Synthetic Pathways

- Condensation Reactions : The compound can be synthesized through condensation reactions involving thiazolidine derivatives and various acylating agents, such as phenyl chloroformate .

- Reflux Methods : Some methods involve refluxing thiazolidine derivatives with acetic acid in the presence of catalysts to yield the desired thiazolidine-3-carboxylate derivatives .

Biological Activities

The biological activities of 2-thioxoethyl thiazolidine-3-carboxylate are extensive, making it a valuable compound in pharmacological research.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity against various bacterial strains. The incorporation of the thiazolidine moiety enhances the efficacy of these compounds as potential antimicrobial agents .

Anticancer Activity

Several studies have demonstrated that derivatives of 2-thioxoethyl thiazolidine-3-carboxylate possess anticancer properties. For example:

- In Vitro Studies : Compounds derived from this scaffold have shown promising results against several cancer cell lines, including breast cancer (MCF7) and non-small cell lung cancer (NCI-H460) .

- Mechanistic Insights : The anticancer activity is often attributed to the inhibition of specific cellular pathways involved in tumor growth and proliferation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with various diseases:

- Xanthine Oxidase Inhibition : Certain derivatives have been identified as potent inhibitors of xanthine oxidase, which is crucial in managing hyperuricemia and gout .

- Aldose Reductase Inhibition : Thiazolidines are also recognized for their role as aldose reductase inhibitors, contributing to diabetic complications management .

Case Studies

-

Evaluation Against Zika Virus

- A study synthesized multiple thiazolidine derivatives, including 2-thioxoethyl thiazolidine-3-carboxylate, assessing their antiviral activity against the Zika virus. The results indicated varying degrees of cytotoxicity and antiviral efficacy, highlighting the potential for further development in antiviral therapies .

- Anticancer Efficacy in Human Tumor Models

Mechanism of Action

The mechanism of action of 2-thioxoethyl thiazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This interaction can affect various cellular pathways, contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazole: Exhibits antimicrobial and antitumor activities.

Thiadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 2-Thioxoethyl thiazolidine-3-carboxylate is unique due to its specific sulfur-containing structure, which enhances its reactivity and pharmacological properties compared to other thiazolidine derivatives . Its ability to form stable conjugates with biomolecules makes it particularly valuable in biochemical research and drug development .

Biological Activity

2-Thioxoethyl thiazolidine-3-carboxylate is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

2-Thioxoethyl thiazolidine-3-carboxylate can be characterized by its unique thiazolidine ring structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 175.21 g/mol.

Biological Activity Overview

The biological activities of 2-thioxoethyl thiazolidine-3-carboxylate include:

- Antioxidant Activity: Exhibits significant free radical scavenging properties.

- Enzyme Inhibition: Particularly effective as a tyrosinase inhibitor, which is crucial for melanin production.

- Anticancer Potential: Emerging studies suggest potential in inhibiting cancer cell proliferation.

Antioxidant Activity

Antioxidant assays demonstrate that 2-thioxoethyl thiazolidine-3-carboxylate effectively scavenges free radicals, contributing to its protective effects against oxidative stress.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| 2-Thioxoethyl thiazolidine-3-carboxylate | 18.17 ± 1.0 | |

| Ascorbic Acid | 7.83 ± 0.5 |

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies indicate that 2-thioxoethyl thiazolidine-3-carboxylate shows promising inhibitory effects on tyrosinase activity.

Table 2: Tyrosinase Inhibition Data

Anticancer Activity

Recent research highlights the anticancer potential of thiazolidine derivatives, including 2-thioxoethyl thiazolidine-3-carboxylate. These compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study evaluated the effects of various thiazolidine derivatives on cancer cell lines, demonstrating that some derivatives significantly reduced cell viability compared to control groups.

The biological activity of 2-thioxoethyl thiazolidine-3-carboxylate is attributed to its ability to interact with specific molecular targets:

- Antioxidant Mechanism: The compound donates protons to free radicals, thus neutralizing them.

- Tyrosinase Inhibition: It binds competitively to the active site of tyrosinase, preventing substrate access and subsequent melanin production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-thioxoethyl thiazolidine-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. For example, acetic acid-mediated reflux (3–5 hours) with sodium acetate as a base is effective for forming thiazolidine rings . Optimize stoichiometry (1.1:1 ratio of aldehyde to thiourea) and monitor reaction progress via TLC. Yield improvements (>70%) are achievable by controlling reflux temperature (80–100°C) and using anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing 2-thioxoethyl thiazolidine-3-carboxylate, and how are spectral ambiguities resolved?

- Methodology :

- NMR : Use - and -NMR to confirm thiazolidine ring protons (δ 3.5–4.5 ppm for methylene groups) and thiocarbonyl (C=S) signals (δ 190–200 ppm in ) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragments (e.g., loss of COOEt groups).

- IR : Validate C=S stretches at 1150–1250 cm and ester C=O at 1700–1750 cm. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks .

Q. How does pH affect the stability of 2-thioxoethyl thiazolidine-3-carboxylate in aqueous solutions?

- Methodology : Conduct accelerated stability studies in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV (λ = 254 nm). The compound is prone to hydrolysis under alkaline conditions (pH > 9), with a half-life <24 hours at pH 10. Stabilize acidic solutions (pH 4–6) with antioxidants (e.g., BHT) to prevent thiol oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioxo group in nucleophilic substitution reactions?

- Methodology : Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density on the thiocarbonyl sulfur. Kinetic studies (e.g., pseudo-first-order conditions with alkyl halides) reveal nucleophilic attack at the C=S site. Compare activation energies for thiolate vs. amine nucleophiles. Experimental validation via -NMR kinetic monitoring shows faster substitution with iodide ions (SN2 mechanism) .

Q. How can contradictory data on the biological activity of thiazolidine derivatives be systematically analyzed?

- Methodology : Apply meta-analysis frameworks to reconcile discrepancies. For example, in cytotoxicity studies, stratify data by cell line (e.g., HepG2 vs. MCF-7) and assay type (MTT vs. resazurin). Use multivariate regression to identify confounding variables (e.g., compound purity, incubation time). Structural analogs (e.g., ethyl 4-amino-3-phenyl-2-thioxothiazole-5-carboxylate) serve as controls to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.